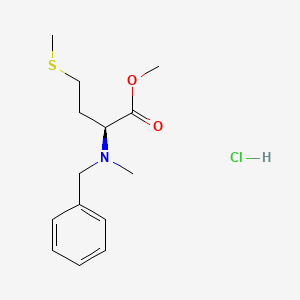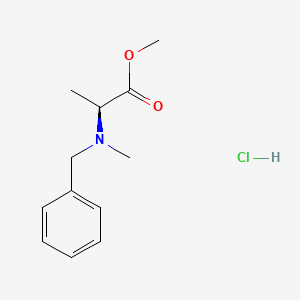
Fmoc-Phe(CF2PO3)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Phe(CF2PO3)-OH, also known as fluorenylmethyloxycarbonyl-phenylalanine-(difluorophosphonate)-hydroxyl, is a derivative of phenylalanine. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a difluorophosphonate moiety. It is commonly used in peptide synthesis and has applications in various fields, including medicinal chemistry and materials science.
科学研究应用
Chemistry
Fmoc-Phe(CF2PO3)-OH is widely used in peptide synthesis, particularly in the development of peptide-based drugs and biomaterials. Its unique structure allows for the incorporation of phosphonate groups into peptides, which can enhance their stability and bioactivity.
Biology
In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving phosphatases. The difluorophosphonate group acts as a mimic of phosphate groups, making it useful in the design of enzyme inhibitors.
Medicine
The compound is explored for its potential in developing novel therapeutic agents. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases involving dysregulated phosphorylation.
Industry
In the industrial sector, this compound is used in the production of advanced biomaterials, including hydrogels and scaffolds for tissue engineering. Its incorporation into these materials can enhance their mechanical properties and biocompatibility.
作用机制
Target of Action
The primary target of N-alfa-FMoc-4-(phosphonodifluoromethyl)-L-phenylalanine, also known as Fmoc-Phe(CF2PO3)-OH, is the formation of hydrogels . Hydrogels are networks of polymer chains that are hydrophilic, sometimes found as a colloidal gel in which water is the dispersion medium .
Mode of Action
This compound interacts with its targets through a process known as self-assembly . This compound, under certain conditions such as changes in pH or temperature, can self-assemble into a hydrogel . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of this compound to gel formation is described . The collective action of different non-covalent interactions plays a role in making this hydrogel .
Biochemical Pathways
The self-assembly of this compound into a hydrogel is a complex process that involves multiple biochemical pathways . These pathways are influenced by various factors including the pH, temperature, and concentration of the compound .
Pharmacokinetics
It’s known that the compound can form hydrogels, which have potential applications in drug delivery . Hydrogels can control the release of drugs, improving their bioavailability .
Result of Action
The primary result of this compound action is the formation of hydrogels . These hydrogels have potential applications in various fields, including biomedicine . For instance, they can be used as delivery vehicles for drugs . Moreover, these hydrogels have shown antimicrobial efficiency against both Gram-positive Staphylococcus aureus (S. aureus) and Gram-negative Escherichia coli (E. coli) bacteria .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH and temperature can affect the self-assembly of the compound into a hydrogel . Furthermore, the presence of buffer ions can also influence the gel formation process .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe(CF2PO3)-OH typically involves the following steps:
Fmoc Protection: The phenylalanine is first protected with the Fmoc group. This is achieved by reacting phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Difluorophosphonate Introduction: The protected phenylalanine is then reacted with a difluorophosphonate reagent. This step usually requires the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Fmoc-Phe(CF2PO3)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using standard peptide coupling reagents like DCC or HATU.
Hydrolysis: The difluorophosphonate group can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DCC or HATU in the presence of DMAP.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Deprotection: Phenylalanine with a free amino group.
Coupling: Peptides with the this compound moiety incorporated.
Hydrolysis: Phenylalanine derivatives with modified phosphonate groups.
相似化合物的比较
Similar Compounds
Fmoc-Phe-Phe-OH: A dipeptide with similar self-assembly properties.
Fmoc-Phe-Arg-Gly-Asp-OH: A peptide with additional biological functions, such as promoting cell adhesion.
Uniqueness
Fmoc-Phe(CF2PO3)-OH is unique due to the presence of the difluorophosphonate group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and ability to interact with enzymes, making it more versatile in research and industrial applications compared to other Fmoc-protected peptides.
属性
IUPAC Name |
(2S)-3-[4-[difluoro(phosphono)methyl]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F2NO7P/c26-25(27,36(32,33)34)16-11-9-15(10-12-16)13-22(23(29)30)28-24(31)35-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,28,31)(H,29,30)(H2,32,33,34)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWYQNFAGUNPJV-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)P(=O)(O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C(F)(F)P(=O)(O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F2NO7P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-[[1-(1-adamantyl)-2-methylpropan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B613244.png)

